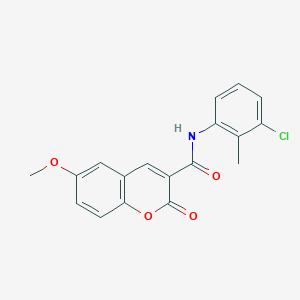

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 325779-77-9

Cat. No.: VC7786044

Molecular Formula: C18H14ClNO4

Molecular Weight: 343.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325779-77-9 |

|---|---|

| Molecular Formula | C18H14ClNO4 |

| Molecular Weight | 343.76 |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H14ClNO4/c1-10-14(19)4-3-5-15(10)20-17(21)13-9-11-8-12(23-2)6-7-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |

| Standard InChI Key | LVFJEUXYMAWTPD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Introduction

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound derived from the chromone family. Chromones are known for their diverse biological activities, including anti-inflammatory, antihistaminic, and anticancer properties. The compound features a chromone core substituted with a 6-methoxy group and a carboxamide moiety attached to a 3-chloro-2-methylphenyl group.

Structural Features

The molecular structure of this compound includes:

-

A chromone backbone containing a 6-methoxy substituent.

-

A carboxamide group at the 3-position of the chromone ring.

-

A phenyl ring substituted with chlorine and methyl groups at the 3rd and 2nd positions, respectively.

These features contribute to the compound's potential biological activity by allowing interactions with various biological targets.

Synthesis

The compound can be synthesized through condensation reactions involving:

-

Starting Materials:

-

6-methoxy-2H-chromen-2-one as the chromone precursor.

-

3-chloro-2-methylaniline as the amine source.

-

-

Reaction Conditions:

-

Activation of the carboxylic acid group on the chromone derivative using coupling agents like carbodiimides.

-

Reaction with the amine under mild conditions to form the amide bond.

-

Crystallographic Data

The molecular geometry is characterized by:

-

A twisted conformation between the chromone and phenyl rings due to steric hindrance.

-

The dihedral angle between these rings is significant, typically around 88° .

-

The crystal packing involves intermolecular hydrogen bonds (N–H···O), forming a three-dimensional network .

Biological Activity

Compounds with similar structures have been studied for various pharmacological effects:

-

Antihistaminic Activity: Chromone derivatives exhibit H1-receptor blockade and mast cell stabilization, making them useful in allergic conditions .

-

Bronchodilatory Effects: Some analogs protect against histamine-induced convulsions in animal models, suggesting potential applications in asthma management .

-

Anticancer Potential: Chromone-based amides have shown moderate activity against specific cancer cell lines .

Analytical Characterization

The compound can be characterized using:

-

Spectroscopy:

-

IR Spectroscopy: Identification of functional groups such as carbonyl (~1700 cm⁻¹) and amide (~1650 cm⁻¹) stretches.

-

NMR Spectroscopy: Protons and carbons in distinct environments corresponding to methoxy, phenyl, and amide groups.

-

Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.

-

-

Melting Point: Provides purity information; similar compounds exhibit melting points in the range of 120–150°C .

Comparative Table of Related Compounds

| Compound Name | Substituents | Activity (%) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| N-(3-Chloro-2-methylphenyl)-6-methoxy chromone | Cl, CH₃, OCH₃ | ~50% inhibition (antihistaminic) | ~140 | Mast cell stabilizer |

| N-(4-Methylphenyl)-chromone derivative | CH₃ | ~45% inhibition | ~130 | Moderate activity |

| Piperidine-substituted chromone | Piperidine group | ~75% inhibition | ~146 | High bronchodilatory effect |

Applications

Potential applications of this compound include:

-

Pharmaceuticals: Development of drugs for allergies, asthma, and possibly cancer therapy.

-

Molecular Probes: Due to its ability to interact with specific proteins or receptors.

Limitations and Future Directions

While promising, further studies are needed to:

-

Optimize synthesis for higher yields and purity.

-

Conduct detailed pharmacokinetic studies to assess bioavailability and toxicity.

-

Explore structure-activity relationships (SAR) to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume